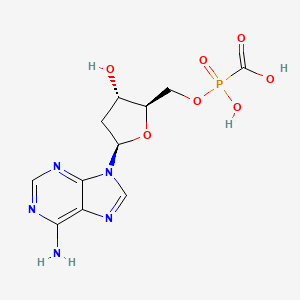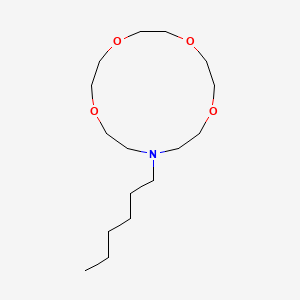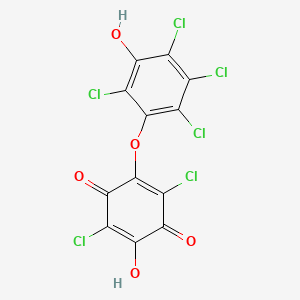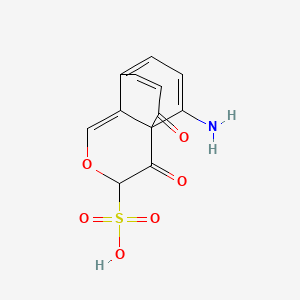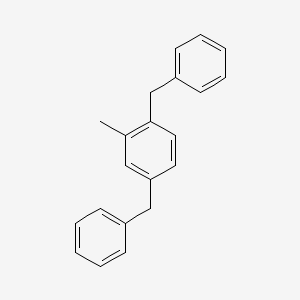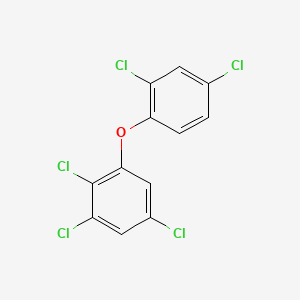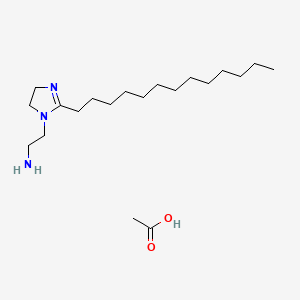
4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate is a chemical compound with the molecular formula C20H41N3O2 and a molecular weight of 355.55844 g/mol It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tridecylamine with glyoxal and ammonium acetate to form the imidazole ring, followed by alkylation with ethylamine . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the imidazole ring to more saturated forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce more saturated imidazole derivatives .
Aplicaciones Científicas De Investigación
4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases due to its unique structural properties.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, affecting cellular processes such as proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: This compound has a phenylmethyl group instead of a tridecyl group, leading to different chemical properties and applications.
1H-Imidazole, 2-heptadecyl-4,5-dihydro-: This compound has a heptadecyl group, which affects its solubility and reactivity compared to the tridecyl derivative.
Uniqueness
4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate is unique due to its long tridecyl chain, which imparts specific hydrophobic properties and influences its interactions with biological membranes and other hydrophobic environments.
Propiedades
Número CAS |
94023-50-4 |
|---|---|
Fórmula molecular |
C18H37N3.C2H4O2 C20H41N3O2 |
Peso molecular |
355.6 g/mol |
Nombre IUPAC |
acetic acid;2-(2-tridecyl-4,5-dihydroimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C18H37N3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-20-15-17-21(18)16-14-19;1-2(3)4/h2-17,19H2,1H3;1H3,(H,3,4) |
Clave InChI |
XNRTTZMCDCWNML-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC1=NCCN1CCN.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



